Octadecyl dichloroacetate
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Overview
Description
Octadecyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is an ester formed from octadecanol (stearyl alcohol) and dichloroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl dichloroacetate can be synthesized through the esterification reaction between octadecanol and dichloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and dichloroacetic acid.
Reduction: The compound can be reduced to form octadecyl acetate and hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed
Hydrolysis: Octadecanol and dichloroacetic acid.
Reduction: Octadecyl acetate and hydrochloric acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Octadecyl dichloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research, due to its ability to alter metabolic pathways in cancer cells
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of octadecyl dichloroacetate involves its interaction with cellular metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase. This shift promotes oxidative phosphorylation over glycolysis, thereby altering the energy metabolism of cells . This mechanism is particularly relevant in cancer research, where the compound’s ability to reprogram cancer cell metabolism is of significant interest.
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic acid: A simpler analogue with similar metabolic effects but different physical properties.
Octadecyl acetate: Similar in structure but lacks the dichloroacetate moiety, resulting in different chemical reactivity.
Octadecyl alcohol: The alcohol precursor used in the synthesis of octadecyl dichloroacetate.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and dichloroacetate moiety. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry. Its ability to modulate metabolic pathways also sets it apart from other similar compounds .
Properties
CAS No. |
90146-86-4 |
---|---|
Molecular Formula |
C20H38Cl2O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
octadecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C20H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h19H,2-18H2,1H3 |
InChI Key |
CAKBAKTZAKECQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
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